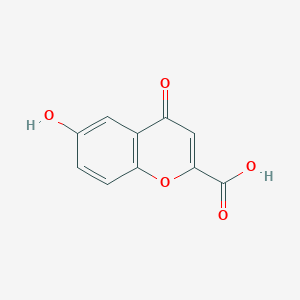

6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, also known as 4-Oxo-4H-1-Benzopyran-2-carboxylic acid or Chromocarb, is a chemical compound with the empirical formula C10H6O4 . It has a molecular weight of 190.15 . This compound acts as an inhibitor of monoamine oxidase A & B and also functions as a novel type of tyrosine phosphatase 1B inhibitor in studies .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(=O)C1=CC(=O)c2ccccc2O1 . This indicates that the molecule contains a benzopyran ring with carboxylic acid and ketone functional groups. For a detailed structural analysis, it is recommended to use molecular modeling software. Physical And Chemical Properties Analysis

This compound is a powder that decomposes at 260 °C . It is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Oxidation Processes

6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid and its derivatives have been a subject of interest due to their pharmacological activities. Research by Yoshimasa et al. (1981) focused on the oxidation of 4-oxo-4H-1-benzopyran-3-carboxaldehydes, a related compound, to prepare various derivatives including carboxylic acids, esters, and amides, highlighting the compound's utility in synthesizing biologically active compounds (Yoshimasa et al., 1981).

Synthesis and Transformation

Clarke et al. (1985) explored the transformation of 4-oxo-4H-1-benzopyran-3-carbaldehyde into pyrroles and pyridines, indicating the compound's potential in generating diverse chemical structures for various applications (Clarke et al., 1985).

Antiallergic Activity

A study by Nohara et al. (1985) synthesized derivatives from 4-oxo-4H-1-benzopyran-3-carbonitriles, which exhibited antiallergic activity. This research demonstrates the compound's potential in medicinal chemistry, particularly in developing antiallergic agents (Nohara et al., 1985).

Spiroacetal Formation

Cremins et al. (1993) studied the transformation of a derivative into spiroacetals, a process that involves intramolecular conjugate addition and enolate alkylation. This research highlights the role of the compound in advanced organic synthesis and the formation of complex molecular structures (Cremins et al., 1993).

Heterodiene Cycloadditions

Coutts and Wallace (1994) investigated heterodiene cycloadditions of 4-oxo-4H-1-benzopyrans, leading to selective transformations and providing insights into complex chemical reactions involving this compound (Coutts & Wallace, 1994).

Natriuretic and Uricosuric Activities

Kitagawa et al. (1991) synthesized di- and tri-substituted derivatives that showed potent natriuretic and uricosuric activities, suggesting the compound's potential in developing therapeutic agents for certain medical conditions (Kitagawa et al., 1991).

Cancer Cell Invasion and Metastasis Treatment

Kempen et al. (2008) synthesized novel derivatives and evaluated their potency in reducing the invasive behavior of cancer cells, indicating the compound's relevance in cancer research and therapy development (Kempen et al., 2008).

Microbiologically Produced Acids in Synthesis

Aurich et al. (2012) described the biotechnological preparation of oxo- and hydroxycarboxylic acids, including 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, for use as new building blocks in organic synthesis, demonstrating the compound's role in green chemistry and sustainable practices (Aurich et al., 2012).

Synthetic and Conformational Studies

Ciolkowski et al. (2009) conducted synthetic and conformational studies on chromane derivatives, contributing to our understanding of the structural and conformational properties of these compounds (Ciolkowski et al., 2009).

Wirkmechanismus

Target of Action

The primary target of 6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid is Monoamine Oxidase A & B . These enzymes are involved in the breakdown of monoamine neurotransmitters and thus play a crucial role in the regulation of mood and behavior .

Mode of Action

This compound acts as an inhibitor of Monoamine Oxidase A & B . By inhibiting these enzymes, it prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels . This compound also functions as a novel type of Tyrosine Phosphatase 1B inhibitor .

Biochemical Pathways

The inhibition of Monoamine Oxidase A & B affects the monoamine neurotransmitter pathways . The increase in monoamine neurotransmitter levels can have various downstream effects, including mood elevation and potential antidepressant effects .

Pharmacokinetics

It is known that the compound is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water . This suggests that its bioavailability may be influenced by these solubility characteristics.

Result of Action

The inhibition of Monoamine Oxidase A & B by this compound leads to an increase in the levels of monoamine neurotransmitters . This can result in mood elevation and potential antidepressant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the presence of alcohol or ammonium hydroxide could enhance its absorption and bioavailability . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid has been found to interact with several enzymes and proteins. For instance, it has been reported to act as an inhibitor of monoamine oxidase A & B . This interaction could potentially influence various biochemical reactions within the body .

Cellular Effects

It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is soluble in alcohol and very slightly soluble in water , which may influence its stability and degradation over time.

Eigenschaften

IUPAC Name |

6-hydroxy-4-oxochromene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,11H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJLPOSAJLERCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14718-40-2 |

Source

|

| Record name | 6-Hydroxy-4H-4-oxochromene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2960311.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone](/img/structure/B2960313.png)

![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)

![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2960320.png)

![Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)

![3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2960323.png)

![Potassium;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2960324.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2960329.png)

![(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2960330.png)